Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, featuring a hydroxyl group and three methyl groups, making it a unique ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-2,4,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4,4-trimethylpentanol.
Substitution: Formation of amides and other substituted esters.
Scientific Research Applications
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it versatile in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester
- Valeric acid, 2-hydroxy-4-methyl-, methyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its physical and chemical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
78655-81-9 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6-7,10H,1-5H3/t6-,7+/m1/s1 |
InChI Key |
JTDNDDNQCCLINU-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(C)(C)C)O)C(=O)OC |
Canonical SMILES |
CC(C(C(C)(C)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.